physicochemical properties of 7-(Benzyloxy)-4-chloroquinoline
physicochemical properties of 7-(Benzyloxy)-4-chloroquinoline
An In-Depth Technical Guide to the Physicochemical Properties of 7-(Benzyloxy)-4-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(Benzyloxy)-4-chloroquinoline is a key heterocyclic intermediate in the synthesis of a variety of biologically active molecules. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount for predicting its behavior, optimizing synthesis and formulation, and ensuring the reliability of research outcomes. This technical guide provides a comprehensive overview of the core , grounded in established analytical methodologies. We present not only the known and predicted data for this compound but also detail the self-validating experimental protocols required for their empirical determination. This document is structured to serve as a practical reference for scientists engaged in medicinal chemistry and drug discovery, emphasizing the causal links between experimental design and data integrity.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials like chloroquine and kinase inhibitors used in oncology.[1][2] The reactivity of the 4-chloro substituent makes it a versatile handle for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr), enabling the synthesis of extensive compound libraries for screening. 7-(Benzyloxy)-4-chloroquinoline (CAS 178984-56-0) serves as a crucial building block in this context.[3][4] Its benzyloxy group at the 7-position provides a site for further modification or can influence the molecule's overall lipophilicity and interaction with biological targets.
The journey from a promising chemical intermediate to a viable drug candidate is paved with rigorous characterization. Properties such as melting point, solubility, and spectral identity are not mere data points; they are critical determinants of a compound's purity, stability, formulation potential, and ultimate biological activity. This guide provides the foundational knowledge and practical protocols to thoroughly characterize 7-(Benzyloxy)-4-chloroquinoline.
Chemical Identity and Structure
A precise understanding of the molecular structure is the starting point for all further characterization.
Molecular Structure
The structure of 7-(Benzyloxy)-4-chloroquinoline consists of a quinoline core substituted with a chlorine atom at position 4 and a benzyloxy group at position 7.
Caption: 2D Structure of 7-(Benzyloxy)-4-chloroquinoline.
Core Chemical Data
A summary of the fundamental chemical identifiers and properties for 7-(Benzyloxy)-4-chloroquinoline is presented below.
| Property | Value | Source |
| IUPAC Name | 4-Chloro-7-(phenylmethoxy)quinoline | [4] |
| CAS Number | 178984-56-0 | [3][4] |
| Molecular Formula | C₁₆H₁₂ClNO | [4] |
| Molecular Weight | 269.73 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | [5] |
Key Physicochemical Properties and Their Determination
This section details the critical physicochemical properties, explaining their importance and providing robust protocols for their measurement.
Melting Point and Thermal Behavior
The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities. Differential Scanning Calorimetry (DSC) is the gold-standard technique as it provides not only the melting temperature but also the enthalpy of fusion (ΔHm), offering deeper insights into the material's crystallinity and thermal stability.[6]
Experimental Protocol: Melting Point Determination by DSC
This protocol is designed to provide accurate and reproducible melting point and enthalpy data in line with ASTM D3418.[10]
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified indium standard (m.p. 156.6 °C; ΔHm = 28.54 J/g).[6][10] This step is critical for data trustworthiness.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the dried 7-(Benzyloxy)-4-chloroquinoline sample into a Tzero aluminum pan.[11]
-
Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.
-
Prepare an identical empty, sealed aluminum pan to serve as the reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.[6]
-
Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point.
-
Ramp the temperature at a controlled rate of 10 °C/min through the melting transition.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
The melting point (Tm) is determined as the extrapolated onset temperature of the endothermic melting peak. For pure organic compounds, the onset is the most accurate representation of the thermodynamic melting point.[12]
-
The heat of fusion (ΔHm) is calculated by integrating the area of the melting peak.
-
Solubility Profile
Solubility is a critical parameter that influences bioavailability, reaction conditions, and purification strategies. A comprehensive solubility profile in aqueous and organic media is essential. The quinoline nitrogen is weakly basic and may become protonated in acidic solutions, potentially increasing aqueous solubility.[13]
Predicted Data: As a large, predominantly aromatic molecule, 7-(Benzyloxy)-4-chloroquinoline is expected to be poorly soluble in water but soluble in common organic solvents like dichloromethane (DCM), chloroform, and dimethyl sulfoxide (DMSO).[14]
Experimental Protocol: Systematic Solubility Assessment
This protocol provides a systematic method to classify the solubility of the compound.[15][16]
-
Initial Solvent Screening (Qualitative):
-
To a series of small, labeled test tubes, add ~5 mg of the compound.
-
To each tube, add 1 mL of a different solvent:
-
Water (polar, protic)
-
5% Aqueous HCl (acidic)
-
5% Aqueous NaOH (basic)
-
Ethanol (polar, protic organic)
-
Dichloromethane (non-polar organic)
-
DMSO (polar, aprotic organic)
-
-
Vigorously shake or vortex each tube for 60 seconds and observe.[17] Classify as "soluble" (dissolves completely), "partially soluble," or "insoluble."
-
-
Rationale for Solvent Choice:
-
Water: Establishes baseline polarity.
-
5% HCl: Tests for the presence of a basic functional group (the quinoline nitrogen). If the compound dissolves here but not in water, it indicates the formation of a soluble hydrochloride salt.[16]
-
5% NaOH: Tests for acidic functional groups (none are present in this molecule, so insolubility is expected).
-
Organic Solvents: Determine suitability for reactions, chromatography, and NMR analysis.
-
Caption: Workflow for systematic solubility testing.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the chemical structure and is essential for quality control.
Experimental Protocol: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule.[18] This protocol ensures high-quality data for structural confirmation.
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, use 20-50 mg.[18]
-
Select a suitable deuterated solvent in which the compound is fully soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice depends on the solubility determined previously.
-
Dissolve the sample in 0.6-0.7 mL of the solvent in a clean vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette and transfer it into a 5 mm NMR tube.[18]
-
-
Data Acquisition:
-
Expected Spectral Features:
-
¹H NMR: Expect distinct signals for the protons on the quinoline core (typically δ 7.0-9.0 ppm), the benzylic CH₂ protons (a singlet around δ 5.0-5.5 ppm), and the phenyl protons of the benzyloxy group (δ 7.2-7.5 ppm).[1][19]
-
¹³C NMR: Expect signals for all 16 unique carbon atoms. The carbon bearing the chlorine (C4) will be significantly shifted. Aromatic carbons will appear in the δ 110-160 ppm region. The benzylic CH₂ carbon will be around δ 70 ppm.[20]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 269. A characteristic isotopic pattern for the chlorine atom will be observed, with a second peak (M+2) at m/z ≈ 271 with approximately one-third the intensity of the M⁺ peak.
-
Summary and Relevance in Drug Development
The detailed in this guide are foundational to its effective use in drug discovery.
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